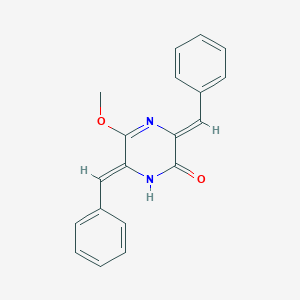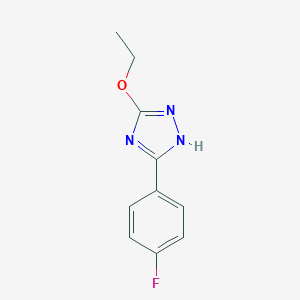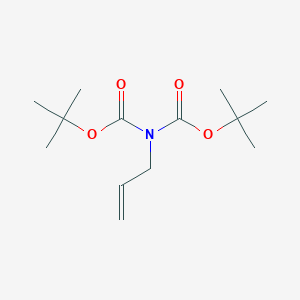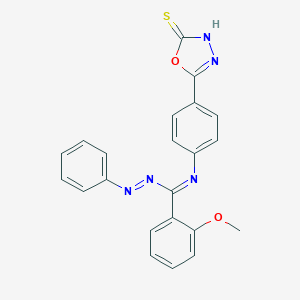
5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione, also known as MPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPO is a heterocyclic compound that contains an oxadiazole ring, which is known for its biological activities.
Applications De Recherche Scientifique
5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to exhibit anticancer, antimicrobial, and antiviral activities. In addition, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Mécanisme D'action
The mechanism of action of 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione is not fully understood. However, studies have shown that this compound can interact with DNA and induce DNA damage, leading to cell death. This compound has also been shown to inhibit the activity of enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and induce the production of reactive oxygen species (ROS) in cells. In addition, this compound has been shown to exhibit anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound is also stable under a range of conditions and can be stored for extended periods of time. However, this compound has some limitations. It is toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, this compound can be difficult to dissolve in aqueous solutions, which can limit its use in certain biological assays.
Orientations Futures
There are several future directions for the study of 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione. One area of research is the development of this compound-based fluorescent probes for the detection of metal ions in biological systems. Another area of research is the development of this compound-based photosensitizers for use in photodynamic therapy. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and other fields.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields. Its simple synthesis method, stability, and range of biological activities make it an attractive compound for use in lab experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine and other fields.
Méthodes De Synthèse
The synthesis of 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione involves the reaction of 2-amino-5-methoxybenzoic acid with phenylhydrazine to form a hydrazone intermediate. The intermediate is then reacted with thiosemicarbazide in the presence of acetic acid to form this compound. The synthesis of this compound is relatively simple and can be achieved using standard laboratory equipment.
Propriétés
Numéro CAS |
122352-04-9 |
|---|---|
Formule moléculaire |
C22H17N5O2S |
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
2-methoxy-N-phenylimino-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C22H17N5O2S/c1-28-19-10-6-5-9-18(19)20(25-24-17-7-3-2-4-8-17)23-16-13-11-15(12-14-16)21-26-27-22(30)29-21/h2-14H,1H3,(H,27,30) |
Clé InChI |
VWEBHROMPAWNOI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=NC2=CC=C(C=C2)C3=NNC(=S)O3)N=NC4=CC=CC=C4 |
SMILES canonique |
COC1=CC=CC=C1C(=NC2=CC=C(C=C2)C3=NNC(=S)O3)N=NC4=CC=CC=C4 |
Synonymes |
5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadi azole-2(3H)-thione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



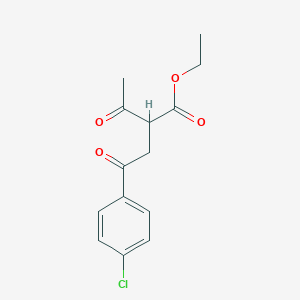
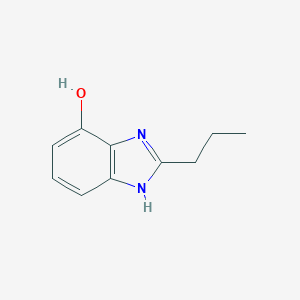
![[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile](/img/structure/B39079.png)
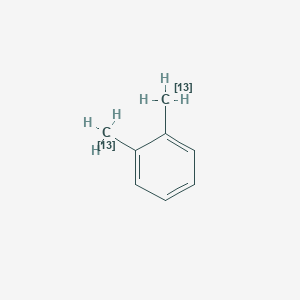
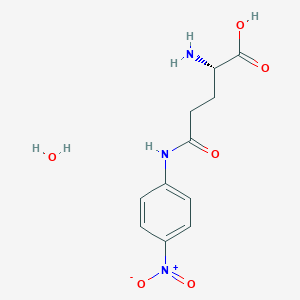

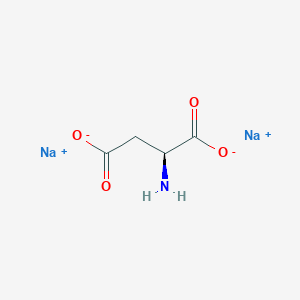


![1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene](/img/structure/B39095.png)
![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B39096.png)
